7-(Trifluoromethyl)quinoline-2-carboxylic acid
Overview
Description
7-(Trifluoromethyl)quinoline-2-carboxylic acid is a chemical compound with the molecular formula C₁₁H₆F₃NO₂ . It is also known as 2-(trifluoromethyl)-7-quinolinecarboxylic acid . The compound is a white to yellow solid and has a molecular weight of 241.17 g/mol .
Molecular Structure Analysis
The molecular structure of this compound consists of a quinoline ring with a carboxylic acid group at position 2 and a trifluoromethyl group at position 7. The IUPAC name reflects this structure: 2-(trifluoromethyl)-7-quinolinecarboxylic acid .
Physical and Chemical Properties Analysis
Scientific Research Applications
Medicinal Chemistry Applications
- Anticancer Potential: Amino and fluoro-substituted quinoline-4-carboxylic acid derivatives have been synthesized using microwave irradiation, showing significant anticancer activity against various carcinoma cell lines (Bhatt, Agrawal, & Patel, 2015).
- Antimicrobial Studies: Derivatives of 7-(trifluoromethyl)quinoline have been synthesized and tested for their antimicrobial performance against various bacteria and fungi, showing potential as antituberculosis agents (Garudachari et al., 2014).
Photochemical Properties
- Fluorescence Imaging: Some derivatives of 7-aminoquinolines have been found to exhibit strong intramolecular charge-transfer fluorescence, used for live-cell imaging, particularly targeting the Golgi apparatus in various cell lines (Chen et al., 2019).
- Photostability Studies: The photophysical behaviors of certain quinoline derivatives in different solvent polarities have been studied, showing large Stokes shift emission patterns, useful for fluorescent applications (Padalkar & Sekar, 2014).
Synthesis Methods
- Microwave-Irradiated Synthesis: The use of microwave irradiation in synthesizing quinoline derivatives has been explored, offering advantages such as shorter reaction times and higher yields (Bhatt & Agrawal, 2010).
Material Science Applications
- Corrosion Inhibitors: Quinoline derivatives have been analyzed for their effectiveness as corrosion inhibitors for mild steel in acidic mediums, showing high inhibition efficiency (Singh, Srivastava, & Quraishi, 2016).
Safety and Hazards
Future Directions
Mechanism of Action
Target of Action
Quinoline derivatives, which this compound is a part of, are known to have antimicrobial properties .
Mode of Action
It is suggested that the trifluoromethyl group in the compound binds with protons during the cell penetration process, leading to an increase in ph and destabilization of the cell membranes .
Pharmacokinetics
It is known that the compound has high gi absorption and is bbb permeant .
Properties
IUPAC Name |
7-(trifluoromethyl)quinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)7-3-1-6-2-4-8(10(16)17)15-9(6)5-7/h1-5H,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJSASPCHJPRAQX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=N2)C(=O)O)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30608119 | |
Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1092304-95-4 | |
Record name | 7-(Trifluoromethyl)quinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30608119 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.